1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H11ClF3NO It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis techniques. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 1-chloro-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, which is then reacted with an appropriate amine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Industry: The compound is utilized in the production of advanced materials and additives.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl group and the chloro-substituted phenyl ring contribute to its reactivity. These groups help stabilize the compound and facilitate its binding to target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can be compared to similar compounds such as:
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL: This compound has two trifluoromethyl groups, which may enhance its reactivity.
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL: The position of the chloro and trifluoromethyl groups is reversed, affecting its chemical behavior.
1-Amino-1-[3-chloro-4-(difluoromethyl)phenyl]propan-2-OL: The presence of a difluoromethyl group instead of a trifluoromethyl group alters its properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
NTQNPJYDNPLNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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